molecular formula C166H261N51O52S4 B1591339 Cck-33 CAS No. 9011-97-6

Cck-33

货号: B1591339
CAS 编号: 9011-97-6
分子量: 3931 g/mol
InChI 键: QFLBZJPOIZFFJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter system with a diverse range of actions in the gastrointestinal tract and central nervous system . It is synthesized as multiple bioactive forms (e.g., CCK-58, -33, -8, and -4) through post-translational modification of a precursor, with the sulfated octapeptide CCK-8S being predominant in the brain . Its functions are mediated by two G-protein coupled receptors (GPCRs): the CCK-1 receptor (CCK1R), largely expressed in peripheral tissues like the pancreas and gallbladder, and the CCK-2 receptor (CCK2R), which is predominant in the brain . In gastrointestinal research, CCK is a critical tool for studying digestion. It is released from enteroendocrine I-cells in the duodenum in response to fatty acids and proteins . Its primary peripheral roles include stimulating the secretion of digestive enzymes from the pancreas, inducing the contraction of the gallbladder to release bile, and regulating gut motility by inhibiting gastric emptying . In neuroscience, CCK is the most abundant neuropeptide in the brain and is a key focus of research on satiety, anxiety, and memory . It mediates satiety by acting on receptors in the brain and through vagal afferent pathways . Furthermore, CCK is a potent anxiogenic and panicogenic agent; the tetrapeptide fragment CCK-4 is well-established for inducing panic attacks in experimental models, highlighting its significance in studying anxiety disorders . Additional research areas include its role as an incretin in glucose homeostasis, its anti-inflammatory properties, and its expression in certain cancers, making it a potential tumor-marker . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBZJPOIZFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H261N51O52S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3931 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not water soluble
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9011-97-6
Record name Cecekin vitrum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

准备方法

合成路线和反应条件

胆囊收缩素-33 的合成涉及固相肽合成 (SPPS),这是一种常见的肽类合成方法。该过程包括将受保护的氨基酸依次添加到锚定在固相树脂上的不断增长的肽链上。反应条件通常涉及使用偶联试剂,如 N,N’-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成。 肽链组装完成后,用三氟乙酸 (TFA) 和清除剂的混合物从树脂上裂解肽并脱保护 .

工业生产方法

胆囊收缩素-33 的工业生产可以通过重组 DNA 技术实现。该方法涉及将编码胆囊收缩素-33 的基因插入合适的表达载体中,然后将该表达载体导入宿主生物体,如大肠杆菌或酵母菌。 宿主生物体产生肽,随后使用色谱技术纯化该肽 .

化学反应分析

反应类型

胆囊收缩素-33 会经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

胆囊收缩素-33 具有广泛的科学研究应用,包括:

作用机制

胆囊收缩素-33 通过与特定受体结合发挥作用,即胆囊收缩素受体 1 (CCK1R) 和胆囊收缩素受体 2 (CCK2R)。胆囊收缩素-33 与这些受体结合后,会激活涉及 G 蛋白的细胞内信号通路,从而调节各种生理过程。例如,在胃肠道中,胆囊收缩素-33 刺激胆囊收缩和胰腺酶分泌。 在中枢神经系统中,它调节神经递质释放和神经元活动 .

相似化合物的比较

Structural Similarities :

  • Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) with CCK.

Functional Contrasts :

  • Receptor affinity : Gastrin binds preferentially to CCK2 receptors, while CCK activates both CCK1 and CCK2 receptors .
  • Physiological roles :
    • Gastrin stimulates gastric acid secretion.
    • CCK antagonizes gastrin’s effects on pyloric muscle via competitive inhibition .
  • Distribution : Gastrin is abundant in the stomach and pituitary gland but absent in most CNS regions, unlike CCK .

Key Research Findings :

  • Gastrin I (10<sup>−10</sup> M) shifts the CCK dose-response curve in pyloric muscle, indicating competitive inhibition .
  • No overlap in CNS distribution between CCK and gastrin in humans and hogs .

Secretin

Structural Differences :

Functional Interactions :

Divergent Roles :

  • Secretin stimulates bicarbonate secretion, while CCK promotes enzyme secretion and gallbladder contraction .

Caerulein

Structural Similarities :

  • A decapeptide isolated from frog skin, sharing the sulfated tyrosine and C-terminal heptapeptide with CCK .

Functional Overlaps :

  • Acts as a potent CCK1/CCK2 receptor agonist, mimicking CCK’s effects on gallbladder contraction and gut motility .

CCK Fragments: CCK-8 vs. CCK-4

Parameter CCK-8 (Sulfated Octapeptide) CCK-4 (Tetrapeptide)
Receptor Selectivity CCK1 > CCK2 CCK2-specific
CNS Distribution Cerebral cortex, striatum Limbic system, brainstem
Physiological Effects Satiety, gallbladder contraction Panic attacks, anxiety
Clinical Relevance Reduced in obese mice (0.05 µg/g vs. 0.20 µg/g in controls) Induces panic in 87% of healthy humans at 20–100 µg

Key Findings :

  • CCK-8 deficiency correlates with hyperphagia in obese mice, supporting its role in satiety .

A. Asperlicins (Fungal Derivatives)

  • Therapeutic utility : Inhibits CCK-induced gallbladder contraction in vitro .

B. Eu-DTPA-PEGO-CCK4

  • A luminescent probe for CCK2 receptors (Kd = 17 ± 2 nM) used in high-throughput screening .
  • Enables competitive binding assays for drug development targeting medullary thyroid carcinoma .

C. Cyclic CCK Analogs

  • Exhibit >100-fold selectivity for central CCK2 receptors over peripheral CCK1 receptors .

Research Controversies and Limitations

  • Peripheral CCK vs.

Data Tables

Table 1: Distribution of CCK and Gastrin in Human Tissues

Tissue CCK Concentration (pmol/g) Gastrin Concentration (pmol/g)
Cerebral Cortex 200–2,300 Not detected
Pituitary Gland Not detected 7–51
Duodenum 550–2,400 Not detected

Table 2: Receptor Affinities of CCK-Related Compounds

Compound CCK1 Receptor Affinity CCK2 Receptor Affinity
CCK-8 High (EC50 = 0.1 nM) Moderate
Gastrin Low High (EC50 = 1 nM)
Asperlicin C Ki = 0.3 nM >10,000 nM

生物活性

Cholecystokinin (CCK) is a peptide hormone produced by I cells in the duodenum, playing a crucial role in digestion and various physiological processes. This article explores the biological activities of CCK, focusing on its effects on gallbladder contraction, pancreatic enzyme secretion, appetite regulation, and potential therapeutic implications.

Overview of Cholecystokinin

CCK exists in several forms, with CCK-8 being the most studied due to its biological activity. It is primarily known for stimulating gallbladder contraction and promoting the secretion of digestive enzymes from the pancreas. Additionally, CCK has roles beyond digestion, including effects on appetite regulation and potential neuroprotective properties.

Key Biological Activities

  • Gallbladder Contraction
    • CCK induces gallbladder contraction, facilitating the release of bile into the intestine. Studies have shown that plasma CCK levels rise significantly after food intake, leading to a decrease in gallbladder volume by approximately 51% within 30 minutes post-meal .
    • Table 1: Gallbladder Volume Changes Post-Meal
      Time Post-MealGallbladder Volume Change (%)
      30 minutes-51%
  • Pancreatic Enzyme Secretion
    • CCK stimulates the secretion of digestive enzymes from pancreatic acini. In vitro assays demonstrated that isolated rat pancreatic acini were highly sensitive to CCK, showing significant enzyme release at low concentrations (as low as 0.2 pM) .
  • Appetite Regulation
    • CCK plays an essential role in appetite control by promoting satiety. Research indicates that administration of CCK can reduce meal size and extend inter-meal intervals . However, some studies suggest that while it reduces caloric intake at a single meal, it may lead to increased frequency of meals .
  • Neuroprotective Effects
    • Recent studies have indicated that CCK may protect neurons and pancreatic β-cells from apoptosis through autocrine and paracrine signaling mechanisms . This suggests a potential role for CCK in neuroprotection and metabolic health.

Case Studies and Research Findings

  • A study assessed the effects of CCK on patients with gastrin-secreting tumors, finding that plasma CCK bioactivity remained normal despite elevated gastrin levels. This highlights the regulatory role of CCK independent of gastrin .
  • Another investigation focused on the differential effects of two molecular forms of CCK (CCK-8 and CCK-58). While both forms reduced meal size, only CCK-58 was shown to extend inter-meal intervals effectively .

Therapeutic Implications

The potential therapeutic applications of targeting CCK pathways are significant:

  • Obesity Management : Despite initial enthusiasm for using CCK agonists to promote weight loss, clinical trials have largely failed due to insufficient efficacy in reducing overall caloric intake . Alternative strategies such as biased agonists or allosteric modulators are being explored.
  • Gastrointestinal Disorders : Given its role in digestion, modulation of CCK signaling could offer new treatments for gastrointestinal disorders characterized by dysregulated enzyme secretion or motility issues .

常见问题

Q. What are the primary physiological roles of cholecystokinin (CCK), and what experimental approaches are used to delineate these roles?

Methodological Answer: CCK regulates appetite, gallbladder contraction, pancreatic enzyme secretion, and gut-brain signaling. Key experimental approaches include:

  • Receptor Binding Assays : Radiolabeled CCK (e.g., ¹²⁵I-CCK) is used to study CCK1/CCK2 receptor affinity and distribution in tissues (e.g., guinea pig pancreatic acini) .
  • Knockout Models : Mice lacking CCK receptors (e.g., Cck1r⁻/⁻) reveal roles in satiety and gallbladder function .
  • Cholescintigraphy : Quantifies gallbladder ejection fraction (GBEF) via ⁹⁹mTc-HIDA imaging during CCK-8 infusion (0.02 mg/kg over 60 min) to assess biliary dynamics .

Q. Table 1: Key CCK Physiological Roles and Associated Methods

Physiological RoleExperimental MethodKey FindingReference
Satiety SignalingCCK2R antagonist (L-365,260) administrationReduced food intake in rodents
Gallbladder EmptyingCholescintigraphyGBEF <38% indicates biliary dyskinesia
Pancreatic SecretionAcinar cell binding assays9,000 CCK receptors/cell in guinea pigs

Q. How do researchers distinguish between CCK1 and CCK2 receptor functions in experimental models?

Methodological Answer:

  • Selective Agonists/Antagonists :
    • CCK1R : A-71623 (agonist); devazepide (antagonist).
    • CCK2R : Gastrin (agonist); YM022 (antagonist) .
  • Tissue-Specific Localization :
    • CCK1R: Predominant in gallbladder, pancreas, and vagal afferents.
    • CCK2R: Expressed in CNS (e.g., nucleus accumbens) and gastric parietal cells .
  • Gene Silencing : siRNA targeting Cck1r vs. Cck2r in cell lines to isolate signaling pathways (e.g., PLC/IP3 for CCK1R; MAPK for CCK2R) .

Advanced Research Questions

Q. How can contradictory findings regarding CCK's role in anxiety-related behaviors be methodologically reconciled in preclinical studies?

Methodological Answer: Contradictions arise from CCK's dual role in anxiogenic vs. anxiolytic pathways:

  • Dose-Dependent Effects : Low-dose CCK-8S induces anxiety in rodent elevated plus-maze, while high doses paradoxically reduce it via receptor desensitization .
  • Receptor Subtype Selectivity : CCK2R knockout mice show reduced anxiety-like behaviors, but CCK1R antagonists (e.g., loxiglumide) exacerbate stress responses in primates .
  • Experimental Design : Standardize protocols for:
    • Administration Route (intracerebroventricular vs. systemic).
    • Temporal Kinetics (acute vs. chronic CCK exposure) .

Q. Table 2: Contradictory Findings in CCK-Anxiety Studies

StudyModelCCK DoseOutcomeProposed Mechanism
Bradwejn et al. (1990)Human CCK-4 challenge50 µg IVPanic attacksCCK2R overactivation
Dourish et al. (1989)Rat social interaction1 µg ICVReduced anxietyCCK1R-mediated GABA release

Q. What experimental strategies are employed to study CCK receptor dimerization and its functional implications?

Methodological Answer: CCK receptors form homo-/heterodimers with dopamine or opioid receptors, altering signaling:

  • Bioluminescence Resonance Energy Transfer (BRET) : Quantifies real-time dimerization in HEK293 cells co-expressing CCK1R/CCK2R fused to luciferase and fluorescent proteins .
  • Co-Immunoprecipitation (Co-IP) : Validates physical interactions between CCK2R and dopamine D2 receptors in rat striatal lysates .
  • Functional Assays : Co-activation of CCK2R and μ-opioid receptors in CHO cells enhances ERK1/2 phosphorylation, suggesting cross-talk in pain modulation .

Q. How can researchers address variability in CCK responsiveness observed in clinical cholescintigraphy studies?

Methodological Answer: Kinetic profiling during CCK cholescintigraphy reveals three subgroups:

  • High Responders : Peak GBEF at 20 min (rapid emptying).
  • Moderate Responders : Peak at 40 min.
  • Low Responders : Peak at 60 min (delayed emptying) .
    Methodological Adjustments :
  • Standardized Infusion Protocols : Fixed sincalide dose (0.02 mg/kg) over 60 min.
  • Exclusion Criteria : Eliminate patients with gallstones or GBEF <80% to isolate CCK sensitivity .
  • Membrane Cholesterol Analysis : High cholesterol reduces CCK1R affinity via allosteric modulation; use methyl-β-cyclodextrin to deplete cholesterol in vitro .

Q. What molecular techniques are used to characterize CCK isoforms in human tissues?

Methodological Answer:

  • Peptide Sequencing : Fast atom bombardment mass spectrometry (FAB-MS) identifies sulfated CCK-8 (Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂) in human cerebral cortex .
  • Chromatography : Reverse-phase HPLC separates CCK-58 (major form in gut) from CCK-8 (brain) using C18 columns .
  • Immunoassays : Region-specific antisera distinguish sulfated vs. non-sulfated CCK isoforms in plasma .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。